molecular formula C9H10N2O2 B1628678 (3-Carbamimidoyl-phenyl)-acetic acid CAS No. 52820-40-3

(3-Carbamimidoyl-phenyl)-acetic acid

Cat. No.: B1628678
CAS No.: 52820-40-3
M. Wt: 178.19 g/mol
InChI Key: NOZKXRAMTCYCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Carbamimidoyl-phenyl)-acetic acid is an organic compound characterized by the presence of a carbamimidoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Carbamimidoyl-phenyl)-acetic acid typically involves the reaction of 3-aminobenzamidine with acetic acid derivatives under controlled conditions. One common method includes the diazotization of 3-aminobenzamidine followed by coupling with acetic acid derivatives to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(3-Carbamimidoyl-phenyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, (3-Carbamimidoyl-phenyl)-acetic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (3-Carbamimidoyl-phenyl)-acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzamidine: A precursor in the synthesis of (3-Carbamimidoyl-phenyl)-acetic acid.

    Phenylacetic acid: Shares the acetic acid moiety but lacks the carbamimidoyl group.

    Benzamidine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both the carbamimidoyl and acetic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-(3-carbamimidoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4H,5H2,(H3,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZKXRAMTCYCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613977
Record name (3-Carbamimidoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52820-40-3
Record name (3-Carbamimidoylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Carbamimidoyl-phenyl)-acetic acid
Reactant of Route 2
(3-Carbamimidoyl-phenyl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Carbamimidoyl-phenyl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(3-Carbamimidoyl-phenyl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Carbamimidoyl-phenyl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Carbamimidoyl-phenyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.